molecular formula C11H14O3 B8627665 Methyl 2,6-dimethylphenoxy acetate CAS No. 38930-22-2

Methyl 2,6-dimethylphenoxy acetate

Cat. No. B8627665
Key on ui cas rn: 38930-22-2
M. Wt: 194.23 g/mol
InChI Key: LXKNFFSMAVWXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04922015

Procedure details

65 g of 2,6-dimethylphenol are dissolved in 200 ml of dry DMF and, under N2, 23.2 g of a 55% suspension of sodium hydride in mineral oil are added in portions. Then 50.4 ml of methyl bromoacetate are added dropwise with stirring, and the mixture is left to stand overnight. The precipitated salt is filtered off with suction, and the filtrate is concentrated. The residue is taken up in ethyl acetate, and the solution is extracted with water. The organic phase is dried over magnesium sulfate and concentrated. An oily liquid remains and is used directly in the following reaction.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[H-].[Na+].Br[CH2:13][C:14]([O:16][CH3:17])=[O:15]>CN(C=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH2:13][C:14]([O:16][CH3:17])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
50.4 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The precipitated salt is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is used directly in the following reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.